molecular formula C16H13ClFN3O2S B14042045 Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate

Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B14042045
M. Wt: 365.8 g/mol
InChI Key: QMZPEPRAOFNSQH-CYBMUJFWSA-N
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Description

Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H13ClFN3O2S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13ClFN3O2S
  • Molecular Weight : 365.81 g/mol
  • CAS Number : 1236208-59-5

The compound's biological activity is primarily attributed to its interaction with key molecular targets in biological systems. It is believed to modulate enzyme activities and receptor functions, which may lead to various therapeutic effects, including:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways.
  • Anti-inflammatory Effects : It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of thiazole and dihydropyrimidine can effectively inhibit tumor growth in vitro and in vivo.

CompoundIC50 (μM)Cancer TypeReference
Compound A0.76Breast Cancer
Compound B1.25Lung Cancer
This compoundTBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through COX enzyme assays. In a comparative study, it was found to be a potent inhibitor of COX-2, with an IC50 value comparable to established anti-inflammatory drugs.

CompoundCOX-2 IC50 (μM)Reference
Aspirin0.05
This compoundTBDTBD

Case Studies

  • In Vitro Studies : A series of experiments were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant cell death at concentrations above 1 μM, suggesting its potential as a chemotherapeutic agent.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, highlighting its efficacy in a physiological context.
  • Inflammation Models : In models of induced inflammation, the compound significantly reduced edema and pain responses compared to vehicle controls, reinforcing its anti-inflammatory properties.

Properties

Molecular Formula

C16H13ClFN3O2S

Molecular Weight

365.8 g/mol

IUPAC Name

methyl (4S)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H13ClFN3O2S/c1-8-12(16(22)23-2)13(10-4-3-9(18)7-11(10)17)21-14(20-8)15-19-5-6-24-15/h3-7,13H,1-2H3,(H,20,21)/t13-/m1/s1

InChI Key

QMZPEPRAOFNSQH-CYBMUJFWSA-N

Isomeric SMILES

CC1=C([C@H](N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Origin of Product

United States

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